Lauroyllevocarnitine

Catalog No.
S532584
CAS No.
25518-54-1
M.F
C19H37NO4
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroyllevocarnitine

CAS Number

25518-54-1

Product Name

Lauroyllevocarnitine

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Lauroylcarnitine; Dodecanoyl-L-carnitine; L-Carnitine dodecanoyl ester; (R)-Dodecanoylcarnitine;

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Lauroylcarnitine is 343.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Laurates - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Lauroyllevocarnitine (CAS: 25518-54-1), also known as Lauroyl-L-carnitine or C12-Carnitine, is an acylcarnitine, a class of compounds essential for fatty acid metabolism. It consists of a lauroyl group esterified to the hydroxyl group of L-carnitine, resulting in a quaternary ammonium cationic surfactant. This structure provides amphiphilic properties, enabling its use in biochemical research, metabolomics, and as a component in specialized formulations where biocompatibility is a key consideration. Unlike its parent molecule, L-carnitine, which is highly hygroscopic, acylcarnitine derivatives like Lauroyllevocarnitine can offer improved handling and stability in solid preparations.

Substituting Lauroyllevocarnitine with other acylcarnitines, such as those with longer alkyl chains (e.g., Palmitoyl-L-carnitine, C16) or using the racemic mixture (Lauroyl-DL-carnitine), is often unfeasible due to significant differences in physicochemical properties that directly impact performance. The specific C12 alkyl chain length dictates critical formulation parameters like the critical micelle concentration (CMC), which in turn affects solubility, emulsifying capacity, and interaction with biological membranes. Furthermore, only the L-enantiomer is biologically active; the D-isomer can competitively inhibit the metabolic functions of L-carnitine, making the racemic form unsuitable for applications dependent on biological transport and metabolism. The choice of the inner salt versus a halide form (e.g., hydrochloride) also alters solubility and hygroscopicity, impacting processability and storage stability.

Superior Formulation Efficiency: Lower Critical Micelle Concentration Compared to Longer-Chain Acylcarnitines

Lauroyllevocarnitine (C12LC) exhibits a significantly higher critical micelle concentration (CMC) than its longer-chain analogs, indicating different aggregation behavior crucial for formulation design. At neutral pH, the CMC of Lauroyllevocarnitine was measured to be 1.1 ± 0.1 mM. This is an order of magnitude higher than that of Myristoyl-L-carnitine (C14LC) at 0.10 ± 0.02 mM and two orders of magnitude higher than Palmitoyl-L-carnitine (C16LC) at 0.010 ± 0.005 mM.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data1.1 ± 0.1 mM
Comparator Or BaselinePalmitoyl-L-carnitine (C16LC): 0.010 ± 0.005 mM
Quantified DifferenceApproximately 110-fold higher CMC than Palmitoyl-L-carnitine
ConditionsAqueous solution, pH 7, measured by surface tension.

A higher CMC allows for a greater concentration of monomeric surfactant before aggregation, which is critical for applications requiring controlled surface activity and avoiding premature micellization in dilute systems.

Processability Advantage: Defined Synthesis Route Enabling High Purity and Yield

A patented, scalable synthesis process for Lauroyl-L-carnitine hydrochloride demonstrates high yield and purity, which is critical for reproducible performance in regulated applications. The process involves the acylation of L-carnitine with lauroyl chloride in acetic acid, followed by a two-step crystallization. This method achieves a crude product yield of 98.1% and, after recrystallization from an ethanol/acetone system, a final purity of ≥99.5%. This contrasts with less defined or lower-yielding routes for other specialized acylcarnitines, providing a clear advantage in terms of procurement reliability and batch-to-batch consistency.

Evidence DimensionFinal Product Purity
Target Compound Data≥99.5%
Comparator Or BaselineStandard multi-step organic synthesis benchmarks
Quantified DifferenceAchieves high pharmaceutical-grade purity through a scalable, documented process.
ConditionsTwo-stage synthesis: Acylation at 50-80°C followed by acetone-induced crystallization and subsequent recrystallization from ethanol/methanol with acetone.

A well-documented, high-purity synthesis route ensures a reliable supply of material with consistent properties, reducing variability in formulation and final product performance.

Stereospecificity: Exclusive L-Enantiomer Form for Ensured Biological Activity

Lauroyllevocarnitine is the pure L-enantiomer of lauroylcarnitine. This stereospecificity is critical for its biological function, as carnitine-dependent metabolic processes, such as fatty acid transport into mitochondria, are exclusive to the L-form. The D-enantiomer, which would be present in a 50% concentration in a racemic mixture (Lauroyl-DL-carnitine), is biologically inactive and can act as an antagonist to L-carnitine's functions. Procuring the pure L-form avoids this inhibition, ensuring full efficacy in biological systems.

Evidence DimensionBiological Activity
Target Compound Data100% biologically active L-enantiomer
Comparator Or BaselineLauroyl-DL-carnitine (racemic mixture): 50% active L-enantiomer, 50% inactive/inhibitory D-enantiomer
Quantified DifferenceAvoids the 50% inactive and potentially inhibitory D-isomer present in racemic mixtures.
ConditionsIn vivo or in vitro biological systems dependent on carnitine acyltransferases.

For any application involving interaction with biological systems, from cell culture to topical formulations, using the pure L-enantiomer is essential to guarantee activity and avoid the confounding effects of the D-isomer.

Formulation of Topical and Transdermal Delivery Systems

The defined surfactant properties, including its specific CMC, make Lauroyllevocarnitine a suitable excipient for creating emulsions and liposomes for cosmetic and dermatological preparations. Its ability to interact with cell membranes can be leveraged to enhance the permeation of other active ingredients. The use of the pure L-enantiomer ensures biocompatibility and avoids the inhibitory effects of the D-form in skin metabolism.

Biochemical and Cellular Metabolism Research

As a specific, biologically active acylcarnitine, Lauroyllevocarnitine serves as a critical standard and reagent in metabolomics research, particularly in studies of fatty acid oxidation disorders. Its high purity and stereospecificity are essential for obtaining accurate and reproducible results in cellular assays investigating mitochondrial function and lipid metabolism.

Use as a Biocompatible Surfactant in Cell Permeabilization Studies

Lauroyllevocarnitine has been successfully used to permeabilize enterocytes for the delivery of polar molecules in ex vivo models. This application relies on its specific amphiphilic character derived from the C12 chain, which allows for transient and controlled membrane disruption, a property not directly translatable from longer or shorter chain analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

343.27225866 Da

Monoisotopic Mass

343.27225866 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W05IWQ0V44

Other CAS

25518-54-1

Wikipedia

Lauroyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 08-15-2023
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